molecular formula C8H21O3PSi B088555 Diethyl(trimethylsilylmethyl)phosphonate CAS No. 14467-94-8

Diethyl(trimethylsilylmethyl)phosphonate

Cat. No.: B088555
CAS No.: 14467-94-8
M. Wt: 224.31 g/mol
InChI Key: RIISXMPQNWYYNS-UHFFFAOYSA-N
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Description

Diethyl(trimethylsilylmethyl)phosphonate is an organophosphorus compound with the molecular formula C8H19O3PSi It is characterized by the presence of a trimethylsilyl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl(trimethylsilylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphonate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Diethyl(trimethylsilylmethyl)phosphonate undergoes various chemical reactions, including substitution, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various phosphonate derivatives, while oxidation and reduction reactions can lead to the formation of phosphonic acids or phosphine oxides .

Mechanism of Action

The mechanism by which diethyl(trimethylsilylmethyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The phosphonate moiety can act as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Comparison: Diethyl(trimethylsilylmethyl)phosphonate is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties compared to other phosphonates. This group enhances the compound’s stability and reactivity, making it a valuable reagent in various chemical reactions. In contrast, other similar compounds may lack this group and therefore exhibit different reactivity and applications .

Properties

IUPAC Name

diethoxyphosphorylmethyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21O3PSi/c1-6-10-12(9,11-7-2)8-13(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIISXMPQNWYYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C[Si](C)(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21O3PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50510780
Record name Diethyl [(trimethylsilyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14467-94-8
Record name Diethyl [(trimethylsilyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50510780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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